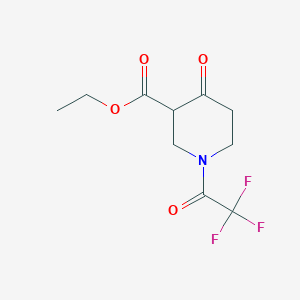

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate

Description

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate is a piperidine derivative characterized by a 4-oxo group, a trifluoroacetyl substituent at the 1-position, and an ethyl ester at the 3-position. The trifluoroacetyl group significantly enhances lipophilicity and introduces strong electron-withdrawing effects, which modulate the piperidine ring's basicity and reactivity . This compound is structurally distinct from simpler piperidine carboxylates, such as Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride, due to the trifluoroacetyl moiety, which alters steric and electronic properties .

Properties

Molecular Formula |

C10H12F3NO4 |

|---|---|

Molecular Weight |

267.20 g/mol |

IUPAC Name |

ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate |

InChI |

InChI=1S/C10H12F3NO4/c1-2-18-8(16)6-5-14(4-3-7(6)15)9(17)10(11,12)13/h6H,2-5H2,1H3 |

InChI Key |

SOASWEZZIQWPHL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies

Many piperidine derivatives are synthesized via cyclization of appropriately functionalized open-chain precursors. Common approaches include:

- Aziridine Rearrangement : Radical rearrangement of aziridines using tri-n-butyltin hydride and AIBN to form the piperidine ring.

- Palladium-Catalyzed Allylic Amination : Sequential allylic amination and Michael addition, starting from bromo-acetals and diethyl malonate, leading to cyclized intermediates that can be further functionalized.

- Ring-Closing Metathesis (RCM) : Formation of unsaturated piperidines via RCM, followed by reduction and functionalization steps.

Functional Group Introduction

- Esterification : Introduction of the ethyl ester group typically occurs via Fischer esterification or direct alkylation of carboxylic acid intermediates.

- Trifluoroacetylation : The 2,2,2-trifluoroacetyl group is commonly introduced by acylation of the piperidine nitrogen using trifluoroacetic anhydride or trifluoroacetyl chloride.

Example Synthesis Route

A plausible synthetic sequence for This compound is outlined below, integrating established methods for piperidine and trifluoroacetyl derivative synthesis:

Reaction Scheme (Generalized)

- Cyclization :

Suitable precursor → 4-oxo-3-carboxylpiperidine (via cyclization, e.g., aziridine rearrangement or Michael addition) - Esterification :

4-oxo-3-carboxylpiperidine + ethanol (acid catalysis) → ethyl 4-oxo-piperidine-3-carboxylate - Trifluoroacetylation :

Ethyl 4-oxo-piperidine-3-carboxylate + trifluoroacetic anhydride (base) → this compound

Alternative Approaches

- Direct N-Trifluoroacetylation : Starting from ethyl 4-oxo-piperidine-3-carboxylate, direct N-acylation with trifluoroacetyl chloride in the presence of a base (e.g., pyridine) offers a straightforward route.

- Multicomponent Reactions : Advanced synthetic methodologies, such as Mannich-type or Ugi reactions, may allow for the one-pot assembly of the piperidine core with simultaneous introduction of key substituents, though such methods are less commonly reported for this specific scaffold.

Data Table: Synthesis Overview

| Synthetic Step | Typical Reagents | Conditions | Key Considerations |

|---|---|---|---|

| Piperidine Cyclization | Aziridine, radical initiator | AIBN, tri-n-butyltin hydride, heat | Regioselectivity, yield |

| Esterification | Ethanol, acid catalyst | Reflux | Water removal, complete conversion |

| Trifluoroacetylation | Trifluoroacetic anhydride/base | Room temperature or cooling | Avoiding over-acylation |

| Purification | Silica gel, solvents | Column chromatography | Removal of side products |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate and related compounds:

Physicochemical Properties

- Solubility and Crystallinity : Dihydropyridine derivatives () with methyl and trifluoromethyl groups show varied solubility profiles, whereas the target compound’s crystallinity is influenced by hydrogen bonding from the 4-oxo group .

Biological Activity

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate is a synthetic organic compound with notable structural features that suggest potential biological activity. This compound, characterized by its unique trifluoroacetyl group and piperidine ring, has garnered interest in medicinal chemistry due to its possible applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHFN\O, with a molecular weight of approximately 267.21 g/mol. The presence of the trifluoroacetyl moiety enhances lipophilicity and may improve metabolic stability compared to simpler piperidine derivatives .

Key Features:

- Piperidine Ring: A six-membered ring containing one nitrogen atom.

- Trifluoroacetyl Group: Contributes to distinct chemical properties and potential biological activity.

- Ethyl Ester: Adds to the compound's reactivity profile.

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects, including:

- Anticancer properties

- Antimicrobial activity

- Modulation of neurotransmitter systems

The trifluoroacetyl group is known to enhance the potency of compounds by improving binding affinity to target proteins and altering pharmacokinetic properties .

Case Studies

- Anticancer Activity:

- Neurotransmitter Modulation:

Comparative Analysis

A comparative analysis can provide insights into how this compound stands against other similar compounds:

| Compound Name | Molecular Formula | Key Features | Potential Applications |

|---|---|---|---|

| This compound | CHFN\O | Trifluoroacetyl group enhances lipophilicity | Anticancer, antimicrobial |

| tert-butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate | CHFN\O | Similar structure; potential for enhanced activity | Intermediate in organic synthesis |

| Ethyl 4-oxo-piperidine derivatives | Varies | General class; varying substituents | Diverse pharmacological profiles |

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:

- Detailed in vitro and in vivo studies to assess efficacy against specific diseases.

- Exploration of structure-activity relationships (SAR) to optimize biological activity.

- Investigation into metabolic pathways and pharmacokinetics.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate?

The compound is synthesized via cyclo-condensation reactions using fluorinated building blocks such as ethyl 2,2,2-trifluoroacetate or related trifluoromethyl precursors. These reactions typically involve nucleophilic substitution or ketone activation steps to introduce the trifluoroacetyl group at the piperidine nitrogen. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to minimize side products like hydrolyzed intermediates or undesired regioisomers .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- 1H/13C NMR : To confirm the presence of the trifluoroacetyl group (distinct 19F coupling patterns) and ester functionality.

- IR Spectroscopy : For identifying carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ from both the oxo-piperidine and trifluoroacetyl moieties.

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for distinguishing between regioisomers or decomposition products .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step during synthesis?

Low yields often arise from competing side reactions (e.g., intramolecular lactam formation or trifluoroacetyl group migration). Strategies include:

Q. What computational and experimental approaches resolve discrepancies in structural assignments?

- X-ray crystallography : Utilize programs like SHELXL (for small-molecule refinement) to resolve ambiguous electron density maps, particularly for confirming the trifluoroacetyl group's position .

- DFT calculations : Compare optimized geometries with experimental NMR/IR data to validate stereoelectronic effects or tautomeric equilibria .

Q. How to mitigate contradictions in NMR data when analyzing reaction intermediates?

- 2D NMR techniques (e.g., COSY, NOESY): Clarify through-space interactions between protons, especially in crowded piperidine ring systems.

- Isotopic labeling : Introduce deuterium at suspected reactive sites (e.g., ester carbonyl) to simplify splitting patterns .

Data Analysis and Optimization

Q. What statistical methods are recommended for optimizing reaction parameters in multi-step syntheses?

Q. How to validate the stability of this compound under varying storage conditions?

- Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor degradation via HPLC-MS.

- Kinetic stability assays : Measure half-life in common solvents (e.g., DMSO, ethanol) to recommend storage guidelines .

Specialized Applications

Q. What role does this compound play in synthesizing trifluoromethylpyridine derivatives?

It serves as a fluorinated building block for agrochemicals and pharmaceuticals. The trifluoroacetyl group enhances metabolic stability and lipophilicity, making it valuable in drug discovery pipelines targeting kinase inhibition or antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.